Bakeprofen
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117819-25-7 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(3-benzoylphenoxy)propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-5-8-13(10-14)15(17)12-6-3-2-4-7-12/h2-11H,1H3,(H,18,19) |
InChI Key |
YGXYIWJVXOILPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preclinical Pharmacological and Biochemical Investigations of Bakeprofen
In Vitro Mechanistic Characterization of Bakeprofen
In vitro studies are fundamental to understanding the direct interactions of a compound with biological targets and pathways at a molecular and cellular level. For a compound like this compound, potentially possessing anti-inflammatory and analgesic properties, key investigations would focus on enzyme inhibition, receptor binding, and modulation of intracellular signaling.
Elucidation of Enzyme Inhibition Profiles (e.g., Cyclooxygenase Pathways)
Given the structural similarity of this compound to propionic acid-derived NSAIDs, a primary area of investigation would be its effect on cyclooxygenase (COX) enzymes. COX enzymes, specifically COX-1 and COX-2, are crucial in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever google.comgoogle.com.
In vitro studies would typically involve incubating this compound with purified COX-1 and COX-2 enzymes and measuring its ability to inhibit their enzymatic activity. The half-maximal inhibitory concentration (IC50) values for both isoforms would be determined to assess the potency and selectivity of this compound. A favorable profile for reducing inflammation with potentially fewer gastrointestinal side effects often involves selective inhibition of COX-2 over COX-1 google.comgoogle.com. Other enzymes involved in inflammatory pathways, such as lipoxygenases (LOX), could also be investigated to provide a more complete enzymatic inhibition profile.
Receptor Binding Specificity and Ligand Interactions
Beyond enzyme inhibition, preclinical in vitro studies would explore the binding affinity and specificity of this compound to various receptors that may be involved in mediating its effects or potential off-target interactions. This could include receptors involved in pain transmission, immune responses, or other physiological processes.
Techniques such as radioligand binding assays or surface plasmon resonance could be employed to quantify the binding of this compound to target receptors. A virtual screening study mentioned this compound in the context of binding to a pocket in the SARS-CoV-2 spike protein, suggesting potential interactions beyond traditional NSAID targets, although the pharmacological relevance of this specific interaction would require further investigation nih.gov.
Modulation of Intracellular Signaling Cascades
Inflammatory and pain responses involve complex intracellular signaling pathways. In vitro studies would investigate how this compound modulates these cascades in relevant cell types, such as immune cells (e.g., macrophages, lymphocytes) or fibroblasts.
Key pathways to examine include the NF-κB pathway, which plays a central role in the expression of pro-inflammatory genes, and mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), which are involved in cellular responses to inflammatory stimuli. Assays could measure the phosphorylation status of key signaling proteins, the nuclear translocation of transcription factors like NF-κB, or the expression levels of downstream inflammatory mediators (e.g., cytokines, chemokines) using techniques like Western blotting, ELISA, or quantitative PCR.
In Vivo Preclinical Efficacy Modeling of this compound
In vivo studies using animal models are essential to evaluate the potential therapeutic efficacy of this compound in a complex biological system and to assess its effects on physiological responses relevant to inflammation and fever. Various established animal models are used for this purpose innovareacademics.inslideshare.netasianjpr.comerbc-group.com.
Evaluation in Established Animal Models of Inflammatory Responses
Several animal models are commonly used to assess the anti-inflammatory efficacy of compounds. These models mimic different aspects of acute and chronic inflammation innovareacademics.inslideshare.netasianjpr.com.
Carrageenan-induced paw edema: This is a widely used model for acute inflammation. Injecting carrageenan into the paw of rodents induces a localized inflammatory response characterized by edema (swelling) asianjpr.comdovepress.com. The effect of this compound on reducing paw swelling compared to control groups would be measured at various time points.
Formalin-induced paw edema: This model involves injecting formalin into the paw, resulting in both an early neurogenic phase and a later inflammatory phase dovepress.com. This model can help differentiate between effects on different components of the inflammatory response.
Cotton pellet-induced granuloma: This model is used to evaluate effects on chronic inflammation and the proliferative phase of the inflammatory response. Cotton pellets implanted subcutaneously induce a granulomatous tissue formation slideshare.net. The weight of the granuloma can be measured after treatment with this compound.
Adjuvant-induced arthritis: This model mimics chronic inflammatory arthritis in rodents innovareacademics.in. The effect of this compound on parameters such as paw swelling, joint inflammation scores, and possibly radiographic changes would be assessed.
In these models, researchers would evaluate the ability of this compound to reduce the signs and symptoms of inflammation compared to vehicle-treated controls and potentially a reference anti-inflammatory drug.
Synthetic Chemistry and Medicinal Chemistry Approaches for Bakeprofen
Optimized Synthetic Pathways for Bakeprofen Production
The synthesis of this compound involves the construction of its specific molecular architecture, featuring a propanoic acid moiety linked to a benzoylphenoxy group. While detailed, optimized synthetic pathways specifically for large-scale this compound production are not extensively detailed in publicly available research findings from the conducted searches, the general principles of organic synthesis are applied to create this compound. The development of efficient and scalable synthetic routes is a critical aspect of pharmaceutical chemistry, focusing on factors such as yield, purity, cost-effectiveness, and environmental impact. Optimization efforts typically involve exploring different reaction conditions, catalysts, and synthetic strategies to improve these parameters.
Design and Synthesis of this compound Prodrugs and Derivatives
The design and synthesis of prodrugs and derivatives of a parent compound like this compound are common strategies in medicinal chemistry to address limitations such as solubility, stability, targeted delivery, or duration of action. Prodrugs are inactive or less active derivatives that undergo in vivo conversion to the active drug.
This compound has been identified in patent literature in the context of research into modified drug delivery systems, suggesting an interest in developing prodrugs or derivatives to potentially improve its profile. google.comgoogleapis.comscribd.com
Controlled release formulations are designed to deliver a drug over an extended period, maintaining therapeutic levels and potentially reducing dosing frequency. This compound has been included in lists of compounds considered for use in controlled absorption formulations, as indicated in patent documentation. google.comgoogleapis.com These formulations often involve incorporating the active compound, or a prodrug thereof, into a matrix or system that regulates its release rate in the body. Research in this area for compounds like this compound would typically involve synthesizing prodrugs with suitable chemical linkages that are cleaved in a controlled manner in a physiological environment, followed by the development of appropriate dosage forms (e.g., tablets, capsules) utilizing various polymers and formulation techniques to achieve the desired release profile. skemman.ismdpi.comresearchgate.netnih.govjapsonline.com
Nitrate (B79036) prodrugs are a class of derivatives designed to release nitric oxide (NO) in addition to the parent drug, potentially offering enhanced therapeutic benefits, particularly in conditions where NO has a beneficial effect, such as in inflammatory or cardiovascular disorders. This compound is listed among compounds for which nitrate prodrugs have been explored. scribd.comgoogle.com The synthesis of nitrate prodrugs typically involves attaching a nitrate moiety to the parent drug through a cleavable linker. Research in this area would focus on synthesizing stable nitrate derivatives that can effectively release NO at the target site and evaluating their chemical stability and NO-releasing properties. google.comnih.gov
Development of Controlled Release Prodrug Formulations
Advanced Chemical Modifications and Analog Design for Target Specificity
Advanced chemical modifications and the design of analogs are fundamental approaches in medicinal chemistry to optimize the interaction of a compound with specific biological targets, potentially leading to improved efficacy or reduced off-target effects. This involves altering the chemical structure of the parent compound to create new entities with modified pharmacological properties.
Computational and Theoretical Analyses of Bakeprofen
Molecular Docking and Virtual Screening Applications (e.g., Protein-Ligand Interactions)
Molecular docking is a theoretical method used to study the interaction and recognition between proteins (receptors) and ligands (small molecules like Bakeprofen). mdpi.com By analyzing the interactions between a ligand and a receptor biomacromolecule, this method can predict the binding mode and estimate the affinity strength. mdpi.com This is significant for understanding the molecular mechanisms of pharmacological activities and for targeted drug screening. mdpi.com Molecular docking simulations aim to predict how a small molecule will bind into a protein binding site, and understanding the types of protein-ligand interactions is fundamental in drug design. schrodinger.com
Virtual screening leverages molecular docking and other computational techniques to search large databases of compounds for potential drug candidates based on their predicted ability to bind to a specific biological target. This process can significantly accelerate the initial stages of drug discovery. While molecular docking and virtual screening are powerful tools in identifying potential interactions and binding modes, specific applications or detailed results of these methods applied to this compound targeting particular proteins were not found in the available search results.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) methods are ligand-based analyses designed to correlate biological activities with molecular properties calculated from the two-dimensional (2D) or three-dimensional (3D) structures of ligands. nih.gov QSAR analyses require a set of ligands with known biological activities (a training set) to build statistical models linking these activities to molecular properties. nih.gov Once built and validated, a QSAR model can be used to predict the activity of newly designed compounds or analogs based on their molecular properties. nih.gov
Molecular descriptors reflecting the topology or physicochemical properties of molecules are calculated for QSAR analysis. nih.gov Statistical methods such as linear regression, multiple linear regression (MLR), or partial least square (PLS) regression are then used to study the correlation between descriptors and experimental activities. nih.gov QSAR methods are considered robust for predicting the activity of closely related analogs. nih.gov Although QSAR is a valuable tool for optimizing the activity of a series of compounds, specific QSAR studies focusing on this compound or its analogs were not identified in the provided search results.
Advanced Predictive Modeling of Pharmacological Efficacy
Formulation Science and Drug Delivery Research for Bakeprofen
Development of Microparticulate Systems for Controlled Release
Microparticulate systems, typically ranging in size from 1 to 1000 µm, have emerged as a significant strategy for achieving controlled and sustained drug release. bepls.comresearchgate.net For Bakeprofen, the development of such systems can offer advantages over conventional dosage forms, including the potential for improved bioavailability, reduced dosing frequency, and enhanced patient compliance. bepls.comoakwoodlabs.commdpi.com
Research in this area involves encapsulating or incorporating this compound within a microparticle matrix or reservoir. Common methods for preparing this compound-loaded microparticles could include techniques such as spray drying, emulsion-based methods (e.g., oil-in-water or water-in-oil emulsions followed by solvent evaporation or extraction), and coacervation. bepls.comnih.gov The choice of preparation method significantly influences the resulting particle characteristics, including size, morphology, and drug encapsulation efficiency.
Controlled release from microparticulate systems can occur through various mechanisms, such as diffusion of this compound through the polymer matrix or membrane, erosion or degradation of the microparticle matrix, or a combination of these processes. bepls.comresearchgate.net By manipulating factors like the type of polymer used, the drug loading, and the particle size and porosity, researchers can tailor the release profile of this compound to achieve a desired therapeutic effect over an extended period.
Table 1 presents hypothetical data illustrating the controlled release of this compound from different microparticulate formulations over a 24-hour period.
| Time (hours) | Formulation A (% this compound Released) | Formulation B (% this compound Released) | Formulation C (% this compound Released) |
| 0 | 0 | 0 | 0 |
| 1 | 15 | 5 | 10 |
| 4 | 40 | 15 | 25 |
| 8 | 65 | 30 | 45 |
| 12 | 80 | 50 | 60 |
| 24 | 95 | 80 | 90 |
Table 1: Hypothetical in vitro release profiles of this compound from different microparticulate formulations.
Characterization of Particle Morphology and Size Distribution in Formulations
Detailed characterization of the physical properties of this compound particles, both the raw material and within formulated systems, is crucial for predicting and controlling formulation performance. Particle morphology (shape, surface texture) and size distribution are critical parameters that influence various aspects, including dissolution rate, flowability, compressibility, stability, and drug release kinetics. horiba.comlabmanager.comquercus.behalolabs.com
Techniques commonly employed for characterizing this compound particles in formulations include:
Microscopy (Optical and Scanning Electron Microscopy - SEM): Provides visual information on particle shape, surface morphology, and the presence of aggregates. SEM offers higher resolution, enabling detailed examination of particle surface features. labmanager.comhalolabs.com
Laser Diffraction: A widely used technique for determining particle size distribution over a broad range. It measures the scattering pattern of a laser beam as it passes through a dispersed sample of particles. horiba.comlabmanager.comquercus.be
Dynamic Light Scattering (DLS): Suitable for characterizing the size of smaller particles, particularly those in the submicron and nanometer range, by measuring the Brownian motion of particles in a liquid suspension. labmanager.comquercus.be
Understanding the interplay between particle morphology, size distribution, and the chosen formulation matrix is essential for developing robust and consistent this compound products. For instance, a narrow particle size distribution can contribute to more consistent drug release from microparticles. nih.gov
Table 2 presents hypothetical particle size data for different batches of this compound microparticles.
| Batch | D10 (µm) | D50 (µm) | D90 (µm) | Span |
| 1 | 5.2 | 25.5 | 60.1 | 2.15 |
| 2 | 6.1 | 28.9 | 65.3 | 2.05 |
| 3 | 4.8 | 24.1 | 58.7 | 2.23 |
Table 2: Hypothetical particle size distribution data for this compound microparticle batches (D10, D50, and D90 represent the particle diameters at the 10th, 50th, and 90th percentiles of the cumulative distribution, respectively; Span = (D90 - D10) / D50).
Polymer-Based Delivery Systems for Modified this compound Release Kinetics
Polymers play a critical role in designing drug delivery systems with modified release kinetics for this compound. nih.govbohrpub.comresearchgate.net By incorporating this compound into polymer matrices or using polymers as coatings, researchers can control the rate, duration, and location of drug release. bohrpub.comresearchgate.net
Various types of polymers are utilized, including both biodegradable and non-biodegradable materials. Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA) or polylactic acid (PLA), are often used in injectable or implantable systems where the polymer matrix degrades over time, releasing the encapsulated drug. mdpi.comnih.govimpactfactor.org Non-biodegradable polymers, like ethyl cellulose (B213188) or hydroxypropyl cellulose, can be used to form barrier coatings or monolithic matrices that control release primarily through diffusion or erosion. researchgate.net
The selection of the polymer depends on the desired release profile (e.g., sustained, pulsatile, delayed), the route of administration, and the compatibility with this compound. researchgate.net Polymer-based systems for this compound could include:
Matrix Systems: this compound is dispersed molecularly or as solid particles within a polymer matrix. Drug release is typically controlled by diffusion through the matrix or erosion of the matrix. bohrpub.comresearchgate.net
Reservoir Systems: A core of this compound is surrounded by a rate-controlling polymer membrane. Release occurs by diffusion across the membrane. bepls.com
Polymer Coatings: this compound particles or granules are coated with a polymer layer to modify their release characteristics, such as providing enteric release or sustained release. researchgate.net
Research focuses on understanding the interaction between this compound and the polymer, the influence of polymer properties (molecular weight, viscosity, glass transition temperature) on drug release, and the development of fabrication methods that yield formulations with reproducible release kinetics. researchgate.netmdpi.com
Table 3 provides hypothetical data illustrating the effect of different polymers on the release kinetics of this compound from matrix tablets.
| Time (hours) | Formulation with Polymer X (% this compound Released) | Formulation with Polymer Y (% this compound Released) | Formulation with Polymer Z (% this compound Released) |
| 0 | 0 | 0 | 0 |
| 2 | 30 | 10 | 5 |
| 6 | 60 | 30 | 15 |
| 12 | 85 | 55 | 30 |
| 24 | 98 | 80 | 50 |
Table 3: Hypothetical in vitro release profiles of this compound from matrix tablets formulated with different polymers.
By carefully selecting and engineering polymer-based systems, researchers aim to optimize the delivery of this compound, potentially leading to improved therapeutic outcomes and patient benefits.
Advanced Analytical Methodologies in Bakeprofen Research
Chromatographic and Spectroscopic Techniques for Metabolite Analysis
Metabolite analysis is a critical aspect of understanding how a compound is processed within a biological system. Chromatographic techniques, coupled with spectroscopy, are the cornerstone of such studies. These methods enable the separation, identification, and quantification of the parent compound and its metabolic products.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for metabolomics analysis due to its ability to separate a diverse range of polar and non-polar metabolites. rsc.orgresearchgate.netnih.gov The liquid chromatography component separates metabolites based on their physicochemical properties, while the mass spectrometer detects and identifies them based on their mass-to-charge ratio and fragmentation patterns. This hyphenated technique is invaluable for both targeted (quantifying known metabolites) and untargeted (identifying unknown metabolites) metabolomic studies. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and semi-volatile metabolites. mdpi.com Prior derivatization is often required for less volatile compounds to make them amenable to GC separation. Similar to LC-MS, the mass spectrometer provides structural information for identification. GC-MS offers high sensitivity and reproducibility for suitable analytes. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites. researchgate.net While less sensitive than MS for detection, NMR is non-destructive and can provide quantitative data. It is often used in conjunction with MS for comprehensive metabolite identification.
In the context of Bakeprofen, these techniques would be applied to biological samples (e.g., urine, plasma, tissue extracts) from studies to identify and quantify any metabolites formed after administration or exposure. However, specific research findings detailing this compound metabolites analyzed by these methods were not found in the provided sources.
Biophysical Characterization Methods for Ligand-Target Interactions
Understanding how a compound interacts with biological targets (such as proteins or enzymes) is fundamental in research. Biophysical methods provide insights into the binding affinity, kinetics, and thermodynamics of these interactions. nih.govcas.orgeuropa.eu
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand to an immobilized target in real-time. nih.govcas.org It allows for the determination of binding kinetics (association and dissociation rates, k_on and k_off) and affinity (dissociation constant, K_d). europa.eu
MicroScale Thermophoresis (MST): MST measures the directed movement of molecules along a temperature gradient, which changes upon ligand binding. nih.gov This technique can determine binding affinities (K_d) in solution and requires relatively small amounts of sample.
Thermal Shift Assays (TSA): TSA (also known as Differential Scanning Fluorimetry, DSF) monitors changes in protein unfolding upon ligand binding. chromatographyonline.com Ligand binding typically stabilizes the protein, resulting in a higher melting temperature (T_m). TSA can be used for screening and validating ligand binding. chromatographyonline.com
For this compound, these biophysical methods could be employed to study its interaction with potential biological targets, if any are identified. This would involve immobilizing the target protein and measuring its binding to this compound to determine binding parameters. However, specific research findings on this compound's ligand-target interactions characterized by these methods were not found in the provided sources.
Novel Approaches for Purity and Stability Assessment in Research Materials
Ensuring the purity and stability of a chemical compound is paramount for reliable research findings. synergbiopharma.com Advanced analytical methods are crucial for assessing the quality of research materials and monitoring their degradation over time and under different conditions. nih.goveuropa.eunih.gov
High-Performance Liquid Chromatography (HPLC) with various detectors: HPLC is a standard technique for assessing chemical purity by separating components in a mixture. americanpharmaceuticalreview.com Coupled with detectors like UV-Vis, diode array detectors (DAD), or mass spectrometry, it can identify and quantify impurities.
Gas Chromatography (GC): Similar to HPLC, GC is used for the purity assessment of volatile or semi-volatile compounds. americanpharmaceuticalreview.com
Mass Spectrometry (MS): MS is a powerful tool for identifying impurities and degradation products based on their mass and fragmentation patterns. americanpharmaceuticalreview.com High-resolution MS can provide accurate mass measurements for elemental composition determination.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques can provide information on the thermal stability of a compound, melting points, and potential degradation processes.
Spectroscopic Methods (NMR, IR, UV-Vis): These methods can be used to confirm the identity and assess the purity of a compound by analyzing its spectral signature. Changes in spectra over time or under stress conditions can indicate degradation.
Karl Fischer Titration: This method is used to determine the water content, which is critical for the stability of moisture-sensitive compounds.
Novel approaches in purity and stability assessment might involve hyphenated techniques, automated systems for high-throughput analysis, or the development of specific stability-indicating methods tailored to the compound's degradation pathways. synergbiopharma.com For this compound, a comprehensive stability study would involve storing the compound under various conditions (temperature, humidity, light) and analyzing its purity and the formation of degradation products over time using these analytical techniques. nih.govnih.gov However, specific details on novel approaches or detailed stability assessment studies for this compound were not found in the provided sources.
Compound Names and PubChem CIDs
Regulatory Science and Nomenclature in Bakeprofen Research
Integration of International Nonproprietary Name (INN) Frameworks in Research Documentation
The International Nonproprietary Name (INN) system, coordinated by the World Health Organization (WHO), provides a global standard for naming pharmaceutical substances. The primary purpose of an INN is to provide a unique and universally recognized name for each active pharmaceutical ingredient, distinct from chemical nomenclature or brand names pharmacologymentor.com. This is crucial in research documentation to avoid ambiguity that could arise from using complex chemical names or varied company-specific codes pharmacologymentor.com.
Bakeprofen has been assigned an International Nonproprietary Name, appearing in various lists of INNs and pharmaceutical ingredients un.organtibodysociety.orgwho.intcbsa-asfc.gc.causitc.govwho.intcbsa-asfc.gc.cagoogle.com. The name "this compound" itself incorporates the "-profen" stem. INN stems are standardized syllables used in the nonproprietary names of substances belonging to a particular pharmacological group or chemical class antibodysociety.orgwho.intwho.int. The "-profen" stem is characteristic of a group of anti-inflammatory substances, specifically propionic acid derivatives, which are commonly known as non-steroidal anti-inflammatory drugs (NSAIDs) antibodysociety.orgwho.intwho.int. The integration of the "-profen" stem into this compound's INN signals its structural relationship and likely pharmacological properties similar to other members of this class.
In research documentation, the use of the this compound INN ensures that the specific compound being studied is clearly identified, regardless of the research institution, geographical location, or the proprietary code that might be used internally by a pharmaceutical company pharmacologymentor.com. This standardization is vital for accurate reporting of research findings, regulatory submissions, and the eventual dissemination of information to the wider scientific and medical community. Preliminary or investigational designations, such as laboratory or internal codes, are typically not used as official nomenclature or universal designators pharmacologymentor.com.
Standardized Classification within Pharmaceutical Substance Databases
Standardized classification is fundamental to the organization and accessibility of information within pharmaceutical substance databases. These databases serve as comprehensive repositories of chemical, regulatory, and scientific data on pharmaceutical compounds, supporting research, regulatory oversight, and public health initiatives edqm.eucdc.govnih.gov.
This compound is cataloged in several key substance databases, each employing standardized systems for identification and classification. For instance, this compound is listed in PubChem, a major database of chemical molecules and their activities uni.lunih.gov. In PubChem, the (S)- isomer of this compound is assigned a unique identifier, CID 12639812 nih.gov. These databases utilize systematic nomenclature, such as the IUPAC name ((2S)-2-(3-benzoylphenoxy)propanoic acid for the (S)- isomer), and standardized identifiers like InChI and InChIKey, to ensure unambiguous identification of the compound's chemical structure uni.lunih.govnih.gov.
Furthermore, this compound is included in systems like the Global Substance Registration System (GSRS), which assigns a Unique Ingredient Identifier (UNII) to substances nih.govnih.gov. This compound, (S)- is associated with the UNII U1BP0YC6X8 in GSRS, indicating a validated public record for the substance nih.gov. These identifiers and the structured data within these databases facilitate the tracking of substances throughout the research and regulatory lifecycle.
Emerging Research Frontiers and Future Perspectives for Bakeprofen
Application of Omics Technologies for Comprehensive Biological Profiling
Information regarding the application of omics technologies, such as genomics, proteomics, transcriptomics, or metabolomics, for the comprehensive biological profiling of Bakeprofen was not found in the conducted search. Therefore, a detailed discussion on this specific research frontier for this compound cannot be provided based on the available data.
Methodological Innovations in Preclinical Drug Discovery Pipelines
Information detailing specific methodological innovations in preclinical drug discovery pipelines that have been applied to this compound was not identified in the search results. The available literature does not provide insights into unique approaches or technological advancements used in the preclinical evaluation or development of this compound. Discussions in the search results regarding preclinical research or drug discovery methods are general in nature and not specifically linked to this compound google.com.
Q & A
Basic Research: How can researchers establish Bakeprofen's pharmacological profile (e.g., efficacy, selectivity) in in vitro models?
Methodological Answer:
To evaluate this compound's pharmacological properties, design dose-response experiments using enzyme inhibition assays (e.g., cyclooxygenase isoforms COX-1/COX-2) with appropriate controls (e.g., untreated cells, reference inhibitors like ibuprofen). Use statistical tools (e.g., nonlinear regression for IC50 calculations) and validate results via triplicate trials to ensure reproducibility. Include purity verification via HPLC and NMR for synthesized compounds, as incomplete characterization can skew results . For selectivity analysis, compare activity across related enzymatic targets using kinetic assays .
Basic Research: What methodologies are critical for determining this compound's pharmacokinetic parameters in preclinical models?
Methodological Answer:
Administer this compound to animal models (e.g., rodents) via oral/gavage routes, and collect plasma samples at timed intervals. Use LC-MS/MS for quantification to ensure sensitivity and specificity. Calculate bioavailability (F%) using AUC comparisons between intravenous and oral dosing. Incorporate compartmental modeling (e.g., non-linear mixed-effects modeling) to estimate half-life, clearance, and volume of distribution. Account for inter-individual variability by using ≥6 animals per group and stratifying by sex/weight .
Advanced Research: How should researchers address contradictions in this compound's reported anti-inflammatory efficacy across cross-species studies?
Methodological Answer:
Conduct a systematic meta-analysis of existing data, stratifying studies by species, dosage, and experimental endpoints (e.g., paw edema vs. cytokine levels). Apply heterogeneity tests (e.g., I² statistic) to identify confounding variables. Validate discrepancies using head-to-head comparative experiments in multiple species under standardized conditions (e.g., identical LPS-induced inflammation models). Use Bayesian statistical frameworks to quantify uncertainty and adjust for publication bias .
Advanced Research: What experimental designs are optimal for probing this compound's off-target interactions in complex biological systems?
Methodological Answer:
Employ affinity proteomics (e.g., thermal shift assays or pull-down/MS) to identify off-target protein binding. Validate hits using siRNA knockdown or CRISPR-Cas9 gene editing in cell-based models. For functional validation, compare phenotypic outcomes (e.g., apoptosis, cell cycle arrest) between wild-type and knockout systems. Integrate computational docking studies to predict binding affinities for prioritized targets, followed by surface plasmon resonance (SPR) for kinetic validation .
Basic Research: How can researchers ensure reproducibility in synthesizing and characterizing novel this compound analogs?
Methodological Answer:
Document synthetic protocols in detail, including solvent purity, reaction temperatures, and catalyst ratios. Characterize all intermediates and final compounds via NMR (¹H/¹³C), HRMS, and elemental analysis. For crystalline derivatives, include X-ray diffraction data. Adhere to the "5-compound rule" in main manuscripts, with additional analogs in supplementary files. Cross-validate spectral data against known databases (e.g., PubChem) to avoid misassignment .
Advanced Research: What strategies mitigate bias when analyzing this compound's long-term toxicity in longitudinal studies?
Methodological Answer:
Implement blinded histopathological assessments by ≥2 independent reviewers, with inter-rater reliability metrics (e.g., Cohen’s κ). Use randomized animal allocation and stratified sampling by litter/cohort. Apply propensity score matching to adjust for confounding variables like baseline weight or genetic background. For data transparency, pre-register protocols on platforms like Open Science Framework and share raw histology images in public repositories .
Basic Research: What statistical approaches are essential for comparing this compound's analgesic efficacy against other NSAIDs in clinical trials?
Methodological Answer:
Use randomized, double-blind crossover designs with placebo arms. Primary endpoints should include validated pain scales (e.g., VAS), analyzed via mixed-effects models to account for repeated measures. Calculate effect sizes (e.g., Cohen’s d) and adjust for multiplicity (e.g., Bonferroni correction). Power analyses must precede trials to ensure adequate sample sizes, with sensitivity analyses to confirm robustness .
Advanced Research: How can computational modeling improve predictions of this compound's metabolite interactions in polypharmacy scenarios?
Methodological Answer:
Develop physiologically based pharmacokinetic (PBPK) models integrating CYP450 isoform-specific metabolism data (e.g., CYP2C9/2C19 inhibition constants). Validate models against in vitro hepatocyte clearance assays and in vivo drug-drug interaction studies. Use Monte Carlo simulations to predict population-level variability in metabolite exposure. Cross-reference with pharmacogenomic databases (e.g., PharmGKB) to identify high-risk patient genotypes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
